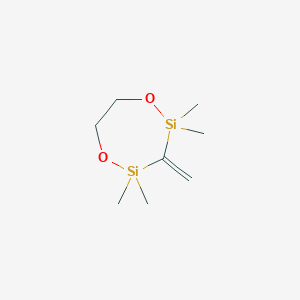
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- is a unique organosilicon compound characterized by its cyclic structure containing silicon and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- can be achieved through the silylative coupling of olefins with vinylsilanes. This method involves the use of a ruthenium catalyst to facilitate the coupling and cyclization of dimethylvinylsilyl-substituted ethylene glycol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as ruthenium, is common in the industrial synthesis of organosilicon compounds .
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- undergoes various chemical reactions, including:
Silylative Coupling: This reaction involves the coupling of olefins with vinylsilanes to form alkenylsilanes and bis(silyl)alkenes.
Cross-Coupling Reactions: Under standard cross-coupling conditions with aryl iodides, the compound forms cine-substitution products.
Common Reagents and Conditions
Ruthenium Catalyst: Used in silylative coupling reactions.
Aryl Iodides: Used in cross-coupling reactions.
Major Products
Alkenylsilanes: Formed through silylative coupling.
Cine-Substitution Products: Formed through cross-coupling with aryl iodides.
Scientific Research Applications
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of functional materials due to its unique structural properties.
Catalysis: Serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Mechanism of Action
The mechanism of action for 1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- involves its role as a ligand in catalytic processes. The compound interacts with transition metal catalysts, facilitating the formation of reactive intermediates that drive the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another organosilicon compound with similar structural features.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Shares similar reactivity and applications in organic synthesis.
Uniqueness
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- is unique due to its specific cyclic structure and the presence of both silicon and oxygen atoms. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical processes .
Properties
CAS No. |
824985-52-6 |
|---|---|
Molecular Formula |
C8H18O2Si2 |
Molecular Weight |
202.40 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3-methylidene-1,5,2,4-dioxadisilepane |
InChI |
InChI=1S/C8H18O2Si2/c1-8-11(2,3)9-6-7-10-12(8,4)5/h1,6-7H2,2-5H3 |
InChI Key |
KOJTXSXBBDVQHV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C(=C)[Si](OCCO1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















